molecular formula C25H22N2O5 B2823969 N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide CAS No. 888464-98-0

N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2823969
CAS No.: 888464-98-0
M. Wt: 430.46
InChI Key: JWEIAWQDIVPBTK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Derivatives and Antiulcer Activities : A study by Hosokami et al. (1992) explored the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their antiulcer activities. The introduction of a carbamoyl group into specific positions retained antiulcer activity comparable to the lead compound. This demonstrates potential medicinal applications in the treatment of ulcers (Hosokami et al., 1992).

  • Antidopaminergic Properties for Antipsychotic Agents : Högberg et al. (1990) synthesized compounds related to N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide and evaluated their antidopaminergic properties. These compounds are of interest in the development of antipsychotic medications (Högberg et al., 1990).

Chemical Synthesis and Characterization

  • Synthesis of Novel Benzodifuranyl Compounds : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives and evaluated them as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. This indicates potential applications in developing treatments for inflammation and pain (Abu‐Hashem et al., 2020).

  • Synthesis for Systemic Exposure Improvement : Owton et al. (1995) conducted the synthesis of an analogue of the osteoarthritis drug rhein with improved systemic exposure, demonstrating the utility of such compounds in the development of more effective treatments for osteoarthritis (Owton et al., 1995).

Pharmaceutical Research and Development

  • Development of Sigma-2 Receptor Probes : Xu et al. (2005) studied benzamide analogues as probes for sigma-2 receptors. These compounds could be useful in studying sigma2 receptors in vitro, with implications for the development of new therapeutic agents (Xu et al., 2005).

  • Hydroamination with Carboxamides : Wang and Widenhoefer (2004) explored the reaction of benzamide with catalytic mixtures, leading to the isolation of various compounds. This research has implications for the synthesis of complex molecules in pharmaceutical chemistry (Wang and Widenhoefer, 2004).

Receptor Ligand Research

  • Dopamine D(3) Receptor Ligands Study : Leopoldo et al. (2002) investigated compounds related to this compound for their affinity for dopamine D(3) receptors. This research is significant in developing new treatments for conditions related to dopamine receptor dysfunction (Leopoldo et al., 2002).

Antiproliferative Activity and Cancer Research

  • Antiproliferative Activity and Cancer Research : Youssef et al. (2020) prepared N-alkyl-2-(substitutedbenzamido) benzamides for screening against cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Youssef et al., 2020).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-7-6-8-16(13-15)24(28)27-22-18-9-4-5-10-20(18)32-23(22)25(29)26-19-14-17(30-2)11-12-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIAWQDIVPBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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